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Compound of Interest

Compound Name:
(2-Chloro-3,5-

dimethylphenyl)methanol

Cat. No.: B14029972

Get Quote

CAS Registry Number: 1781450-68-7 Molecular Formula: C₉H₁₁ClO Molecular Weight: 170.64

g/mol

Executive Summary
(2-Chloro-3,5-dimethylphenyl)methanol is a halogenated benzyl alcohol derivative serving

as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structural

uniqueness lies in the 2-chloro-3,5-dimethyl substitution pattern, which imparts specific steric

and electronic properties to the benzene ring. This substitution is strategically employed in drug

design to modulate lipophilicity (LogP), block metabolic hot spots, and induce conformational

restrictions in receptor-ligand interactions. This guide analyzes its physicochemical profile,

synthetic pathways, and handling protocols for research applications.

Molecular Identity & Structural Analysis
The compound consists of a benzene core substituted with a hydroxymethyl group at position

1, a chlorine atom at position 2, and methyl groups at positions 3 and 5.
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Structural Implications
Ortho-Chloro Effect: The chlorine atom at the 2-position (ortho to the methanol group)

introduces significant steric bulk. This restricts the free rotation of the hydroxymethyl group,

potentially locking the molecule into a preferred conformation that can enhance binding

selectivity in protein pockets.

Electronic Modulation: The electron-withdrawing nature of the chlorine atom (

-inductive effect) reduces the electron density of the aromatic ring, while the two methyl
groups (3,5-positions) provide weak electron-donating effects. This balance fine-tunes the
pKa of the benzylic hydroxyl and the overall reactivity of the ring toward electrophilic
aromatic substitution.

Metabolic Blocking: The 3,5-dimethyl pattern effectively blocks the meta-positions from

metabolic oxidation. While the para-position (4-H) remains open, the flanking methyl groups

provide a degree of steric shielding, potentially extending the half-life of derived

pharmacophores.

Table 1: Nomenclature and Identifiers

Identifier Type Value

IUPAC Name (2-Chloro-3,5-dimethylphenyl)methanol

CAS Number 1781450-68-7

SMILES CC1=CC(C)=C(Cl)C(CO)=C1

InChI Key QUURYOCLMZCDLB-UHFFFAOYSA-N

| Synonyms | 2-Chloro-3,5-dimethylbenzyl alcohol |

Physicochemical Profiling
The following data aggregates calculated and analog-based experimental values. Due to the

specialized nature of this intermediate, some constants are derived from Structure-Activity

Relationship (SAR) models of closely related chlorinated benzyl alcohols.
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Table 2: Physical and Chemical Properties

Property Value / Range Notes

Physical State Solid (Crystalline powder)
Based on MP of analogs
(e.g., 2,4-dichlorobenzyl
alcohol).

Melting Point 65°C – 85°C (Predicted)
Experimental determination

required.

Boiling Point 260°C – 270°C (at 760 mmHg)
Predicted based on MW and

polarity.

Density 1.18 ± 0.05 g/cm³ Calculated.[1]

Solubility (Water) Low (< 1 mg/mL)
Hydrophobic aromatic core

limits aqueous solubility.

Solubility (Organic) High
Soluble in DMSO, Methanol,

DCM, Ethyl Acetate.

LogP (Octanol/Water) 2.84

Indicates moderate

lipophilicity; suitable for CNS

penetration.

pKa (Hydroxyl) ~15.0
Typical for benzylic alcohols;

not acidic in aqueous media.

H-Bond Donors 1 Hydroxyl group (-OH).

| H-Bond Acceptors | 1 | Oxygen atom.[1] |

Synthetic Pathways & Impurity Profile
The synthesis of (2-Chloro-3,5-dimethylphenyl)methanol typically proceeds via the reduction

of its oxidized precursors. The choice of pathway depends on the availability of starting

materials (Acid vs. Aldehyde) and the scale of production.
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Pathway A: Reduction of 2-Chloro-3,5-
dimethylbenzaldehyde
This is the most direct method, utilizing sodium borohydride (NaBH₄) under mild conditions.

Reagents: NaBH₄, Methanol/THF (Solvent).

Conditions: 0°C to Room Temperature, 1-2 hours.

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

Yield: Typically >90%.

Pathway B: Reduction of 2-Chloro-3,5-dimethylbenzoic
Acid
Used when the carboxylic acid precursor is more readily available. Requires stronger reducing

agents.

Reagents: Borane-THF complex (BH₃[2]·THF) or Lithium Aluminum Hydride (LiAlH₄).

Conditions: Reflux in anhydrous THF or Ether.

Safety Note: LiAlH₄ requires strict anhydrous conditions; Borane-THF is chemoselective but

requires careful quenching.

Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and potential side reactions.
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Figure 1: Synthetic pathways for (2-Chloro-3,5-dimethylphenyl)methanol, highlighting

reduction strategies and potential impurities.

Analytical Characterization
To validate the identity and purity of the compound, the following spectral signatures should be

confirmed.

Nuclear Magnetic Resonance (NMR)[3][4][5]
¹H NMR (400 MHz, CDCl₃):

~7.10 ppm (s, 1H): Aromatic proton at position 4 or 6.

~6.95 ppm (s, 1H): Aromatic proton at position 6 or 4.

4.75 ppm (s, 2H): Benzylic methylene (-CH₂OH). Note: May appear as a doublet if OH
coupling is resolved.

2.35 ppm (s, 3H): Methyl group at position 3 (ortho to Cl).

2.28 ppm (s, 3H): Methyl group at position 5.

~1.80 ppm (br s, 1H): Hydroxyl proton (variable shift).

Mass Spectrometry (GC-MS)
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Molecular Ion: m/z 170 [M]+ and 172 [M+2]+ in a 3:1 ratio (characteristic Chlorine isotope

pattern).

Base Peak: m/z 153 (Loss of -OH) or m/z 135 (Loss of -Cl).

Stability & Reactivity
Stability Profile

Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using PCC/DMP)

or carboxylic acid (using Jones Reagent/KMnO₄).

Halogen Displacement: The benzylic hydroxyl group can be converted to a benzylic halide

(using SOCl₂ or PBr₃), creating a highly reactive electrophile for S_N2 reactions.

Shelf Life: Stable under standard laboratory conditions. Store in a cool, dry place.

Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, handle as a General Irritant based on

the benzyl alcohol class.

PPE: Nitrile gloves, safety glasses, and lab coat.

Inhalation: Use within a fume hood to avoid inhalation of dust/aerosols.

First Aid: In case of skin contact, wash with soap and water. If eyes are exposed, rinse for 15

minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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